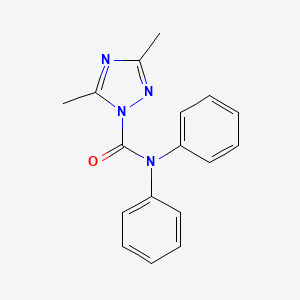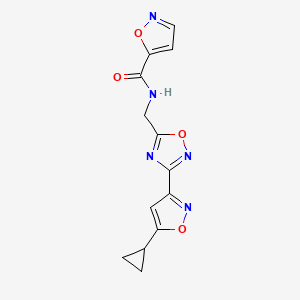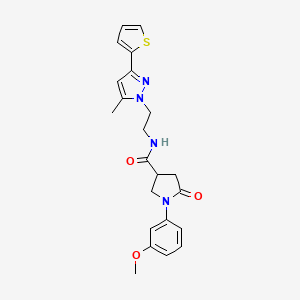![molecular formula C19H17F3N4O2S B2735975 4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 476434-28-3](/img/structure/B2735975.png)
4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes several functional groups: a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms), and a 1,2,4-triazol-3-yl group (a five-membered ring containing two nitrogen atoms and three carbon atoms) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane .Scientific Research Applications
Synthesis and Structural Studies :
- The compound was used as an intermediate in the synthesis of related triazole derivatives. It's been noted for its efficient synthesis through catalyst- and solvent-free conditions, highlighting its potential for environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).
Antimicrobial Applications :
- Some derivatives of the compound have demonstrated significant antimicrobial activities. This suggests its potential use in developing new antimicrobial agents, particularly against bacteria and fungi (Bektaş et al., 2007).
Chemical Reactions and Modifications :
- Studies have explored the chemical reactions involving the compound, such as N-oxidation and subsequent hydrolysis, which are crucial for understanding its chemical behavior and potential for creating various derivatives (Boulton et al., 1988).
Synthesis of Benzamide Derivatives :
- The compound's role in the synthesis of benzamide derivatives has been examined. This is relevant in medicinal chemistry, where benzamide derivatives are explored for various therapeutic applications (Procopiou et al., 2013).
Development of Novel Compounds :
- Research has also focused on developing novel compounds using the chemical as a starting point. This includes the creation of triazolo-3-ones and their sulfones, which are explored for their antimicrobial properties (Patil et al., 2010).
Exploration of Bromine → Lithium Exchange Reactions :
- The compound has been utilized in studying bromine → lithium exchange reactions, which are significant in organic synthesis and the development of new chemical entities (Iddon & Nicholas, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-15-9-3-12(4-10-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-5-13(6-8-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGTHODWTWZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)



![1-(2,4-dimethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2735906.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)

![6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2735915.png)